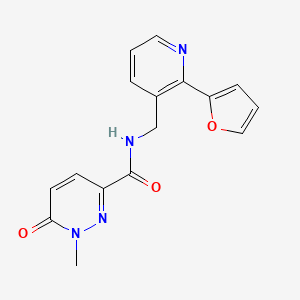

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.313. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

It is known to interact with its target, cytochrome p450 2a6 . The interaction between the compound and its target could lead to changes in the metabolic activity of the enzyme, potentially affecting the metabolism of other substances within the body .

Biochemical Pathways

Given its interaction with cytochrome p450 2a6, it is likely to influence pathways related to drug metabolism .

Pharmacokinetics

Given its interaction with cytochrome p450 2a6, it is likely to be metabolized by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Its interaction with cytochrome p450 2a6 suggests it may influence the metabolic activity of this enzyme, potentially affecting the metabolism of other substances within the body .

Actividad Biológica

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₄ |

| Molecular Weight | 336.347 g/mol |

| Purity | ≥ 95% |

The structure includes a furan ring, a pyridine moiety, and a carboxamide functional group, which are known to contribute to various biological activities such as enzyme inhibition and antimicrobial effects.

Biological Activity Overview

Preliminary studies have indicated that compounds with structural similarities to this compound exhibit significant biological activities. These include:

- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for various metabolic enzymes, particularly lipases. The presence of the carboxamide group may facilitate interactions with enzyme active sites, leading to potential therapeutic applications in metabolic disorders.

- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties. The furan and pyridine moieties are often associated with enhanced antibacterial effects .

- Anticancer Potential : Research on related compounds indicates possible anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Investigations into the cytotoxicity of this compound are warranted .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Interaction Studies

Investigations into its binding affinity to specific enzymes or receptors could reveal insights into its pharmacodynamics. For example, studies on related compounds indicate selective inhibition against certain enzymes involved in lipid metabolism.

Antioxidant Activity

Similar compounds have been reported to modulate the expression of phase II detoxifying enzymes through pathways involving the Nrf2 transcription factor, which regulates antioxidant responses. This suggests that this compound may also enhance cellular resistance against oxidative stress .

Case Studies and Research Findings

Several studies highlight the potential of structurally similar compounds:

- FPP-3 Study : The compound 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) demonstrated anti-inflammatory effects and reduced genotoxicity in MCF7 cells by inhibiting cytochrome P450 enzymes and inducing phase II detoxifying enzymes . This suggests that N-(furan-pyridine derivatives) could share similar protective mechanisms.

- Antimicrobial Efficacy : Compounds with furan and pyridine rings have shown broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. Such findings emphasize the need for further exploration of N-(furan-pyridine derivatives) in antimicrobial research .

Aplicaciones Científicas De Investigación

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and biological interactions. |

| Pyridazine Moiety | May enhance enzyme inhibition potential. |

| Carboxamide Group | Suggests possible interactions with biological targets. |

Anticancer Applications

Recent studies have indicated that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits significant anticancer activity. The mechanisms of action include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : It inhibits cell proliferation by causing cell cycle arrest in various cancer cell lines.

In Vitro Anticancer Activity

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics leading to mitotic arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains:

Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial activity, suggesting potential applications in the treatment of infectious diseases.

Study on HCT116 Cells

A study demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), ultimately resulting in apoptosis through mitochondrial pathways.

Combination Therapy Research

Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

| Conditions | Reagents | Products | Source |

|---|---|---|---|

| Acidic hydrolysis (reflux) | 6M HCl, 80°C, 12 hours | 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid + (2-(furan-2-yl)pyridin-3-yl)methanamine | , |

| Basic hydrolysis | 2M NaOH, 60°C, 8 hours | Sodium salt of the carboxylic acid + free amine |

-

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and hydroxide ion attack.

-

Applications : Hydrolysis products serve as intermediates for further functionalization (e.g., esterification, peptide coupling).

Oxidation of the Furan Ring

The furan moiety is susceptible to oxidation, leading to ring-opening or formation of oxygenated derivatives.

| Oxidizing Agent | Conditions | Products | Source |

|---|---|---|---|

| Ozone (O₃) | CH₂Cl₂, -78°C, 1 hour | 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridine derivative | , |

| m-CPBA | DCM, RT, 6 hours | Epoxidized furan intermediate |

-

Key Insight : Ozonolysis cleaves the furan ring to form diketones, while milder agents like m-CPBA yield epoxides .

-

Structural Impact : Oxidation alters electronic properties, influencing binding affinity in medicinal applications .

Nucleophilic Substitution at the Pyridazine Core

The electron-deficient pyridazine ring undergoes nucleophilic substitution at the C-4 or C-5 positions.

| Nucleophile | Conditions | Products | Source |

|---|---|---|---|

| Hydrazine | EtOH, reflux, 4 hours | 4-hydrazinylpyridazine derivative | , |

| Sodium methoxide | MeOH, 50°C, 3 hours | 4-methoxypyridazine |

-

Mechanism : Aromatic nucleophilic substitution (SNAr) facilitated by the electron-withdrawing oxo group at C-6.

-

Utility : Substituted pyridazines are precursors for antiviral and antimicrobial agents .

Condensation Reactions

The carboxamide participates in condensation with aldehydes or amines to form Schiff bases or heterocycles.

| Reactant | Conditions | Products | Source |

|---|---|---|---|

| Benzaldehyde | AcOH, 80°C, 6 hours | N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzylidene derivative | |

| Ethylenediamine | EtOH, reflux, 8 hours | Macrocyclic polyamide |

-

Example : Reaction with ethylenediamine yields macrocycles with antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Reduction of the Pyridazine Ring

Catalytic hydrogenation reduces the pyridazine ring to a tetrahydropyridazine derivative.

| Catalyst | Conditions | Products | Source |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 24 hours | 1-methyl-6-oxo-1,2,3,6-tetrahydropyridazine-3-carboxamide |

-

Application : Reduced derivatives exhibit enhanced solubility and bioavailability.

Radical Reactions at the Methyl Group

The methyl group at N-1 undergoes radical halogenation under specific conditions.

| Reagent | Conditions | Products | Source |

|---|---|---|---|

| NBS (AIBN initiator) | CCl₄, reflux, 12 hours | 1-(bromomethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

-

Utility : Halogenated derivatives are intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the furan and pyridine substituents.

| Conditions | Catalyst | Products | Source |

|---|---|---|---|

| Piperidine, DMF, 120°C | K₂CO₃ | Furo[2,3-b]pyridopyridazine | , |

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-20-14(21)7-6-12(19-20)16(22)18-10-11-4-2-8-17-15(11)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTNQCQRLGAKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.